[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
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Overview
Description
[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyano group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of a thiophene-2-carboxylate derivative with a methoxyphenyl compound under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require specific temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene rings.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly interesting due to its influence on biological activity.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is investigated for its use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate: This compound is unique due to its specific functional groups and their arrangement.
Thiophene derivatives: Other thiophene derivatives may share similar properties but differ in their functional groups and biological activities.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are often compared for their biological and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring, a cyano group, and a trifluoromethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O4S/c1-31-19-12-14(8-9-18(19)32-22(30)20-7-4-10-33-20)11-15(13-27)21(29)28-17-6-3-2-5-16(17)23(24,25)26/h2-12H,1H3,(H,28,29)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVTXCCETDKDTM-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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